Mesembrine

Serotonin Transporter SERT Binding Affinity

Ensure your SERT research uses pure Mesembrine, not crude extracts. This alkaloid provides the highest SERT affinity (Ki=1.4 nM) with minimal off-target PDE4B activity, enabling selective serotonergic studies. Ideal for PK/PD using established UHPLC-MS/MS protocols or as a reference standard for botanical extract standardization. Avoid reproducibility issues caused by undefined Kanna extracts.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 24880-43-1
Cat. No. B1676308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesembrine
CAS24880-43-1
SynonymsMesembrine;  Mesembranone;  Mesembrin; 
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1
InChIKeyDAHIQPJTGIHDGO-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mesembrine (CAS 24880-43-1): Baseline Pharmacological and Analytical Characteristics for Scientific Procurement


Mesembrine (CAS 24880-43-1), also designated as (–)-Mesembrine or (+)-Mesembrine depending on stereochemical context, is a mesembrine-type alkaloid featuring an aryloctahydroindole skeleton, most commonly isolated from Sceletium tortuosum [1]. It functions primarily as a potent serotonin transporter (SERT) inhibitor, with reported Ki values of 1.4 nM [2]. As a purified reference standard, mesembrine is essential for the development, validation, and quality control (QC) of analytical methods for Sceletium-based products, where it serves as a critical marker compound alongside other alkaloids such as mesembrenone and mesembrenol [3].

Why Generic 'Sceletium Alkaloid' or 'Mesembrine-Type' Substitution Fails: A Quantitative Justification for Specifying Mesembrine (CAS 24880-43-1)


The procurement of mesembrine for research or analytical applications cannot be fulfilled by generic Sceletium extracts or closely related in-class alkaloids due to profound differences in pharmacological target engagement and compositional variability. Even within the same plant, the primary alkaloids exhibit highly differentiated activity profiles: mesembrine demonstrates picomolar affinity for the serotonin transporter (SERT, Ki = 1.4 nM) but weak PDE4 inhibition (IC50 = 7.8–29 μM), whereas the co-occurring alkaloid mesembrenone shows potent dual activity against both targets (SERT and PDE4, IC50 values <1 μM) [1]. Furthermore, the content of mesembrine in non-standardized commercial products varies by over 1600-fold (ranging from 11 µg to 17,714 µg per maximum daily dose), directly impacting the validity and reproducibility of any downstream application [2]. Relying on undefined mixtures or alternative alkaloids introduces multi-dimensional confounds that compromise mechanistic interpretation and analytical traceability.

Quantitative Differentiation of Mesembrine (CAS 24880-43-1) Against Key Comparators: A Product-Specific Evidence Guide


SERT Affinity (Ki) of Mesembrine vs. Fluoxetine: A Quantitative In Vitro Comparison

Mesembrine demonstrates superior in vitro affinity for the serotonin transporter (SERT) compared to the clinically established selective serotonin reuptake inhibitor (SSRI), fluoxetine (Prozac). Binding assays show that mesembrine is a more potent inhibitor of SERT than fluoxetine, a finding that has driven the commercialization of mesembrine-containing products [1]. While both compounds function as SERT inhibitors, the quantitative difference in binding potency is a key differentiating factor for research applications focused on SERT pharmacology.

Serotonin Transporter SERT Binding Affinity Antidepressant Discovery Fluoxetine

Target Selectivity Profile of Mesembrine vs. Mesembrenone: Divergent PDE4 Inhibition

Within the Sceletium alkaloid class, mesembrine and mesembrenone display a critical divergence in their phosphodiesterase 4 (PDE4) inhibitory activity. Mesembrine is a weak PDE4 inhibitor, with reported IC50 values of 7.8 μM [1] and 29 μM [2]. In stark contrast, mesembrenone is a potent dual inhibitor of both SERT and PDE4, with IC50 values for PDE4 less than 1 μM [2]. This significant difference means that mesembrine acts primarily as a potent and selective SERT ligand, whereas mesembrenone exerts a polypharmacological effect.

PDE4 Phosphodiesterase Target Selectivity Polypharmacology Sceletium Alkaloids

Analytical Method Validation and Quality Control: Quantifying Mesembrine with High Precision

Validated HPLC methods provide robust quantification of mesembrine as a marker compound in Sceletium plant material and products, a critical requirement for quality control. A validated assay demonstrates a linear calibration range of 400–60,000 ng/mL (R² > 0.99) [1]. The method's accuracy for mesembrine quantification ranges from 94.8% to 103.6%, with inter-day precision (relative standard deviation, RSD) of less than 2.8% [1]. For comparative context, the related alkaloid Δ7mesembrenone shows a similar precision profile with inter-day RSD < 3.0% in the same assay [1].

HPLC Method Validation Quality Control Analytical Standard Sceletium

Standardization and Inter-Product Consistency: The Zembrin® Benchmark

The procurement of a well-characterized compound like mesembrine is essential for achieving reproducible results, especially when compared to the use of non-standardized botanical extracts. A comparative analysis of 12 commercial Sceletium products revealed that the mesembrine content in non-standardized items varied by over 1600-fold, ranging from 11 µg to 17,714 µg per maximum daily dose [1]. In contrast, products formulated with the standardized extract Zembrin® demonstrated exceptional batch-to-batch consistency, with mesembrine content showing a relative standard deviation (RSD) of only 2.3% across six different batches [1].

Standardization Quality Control Botanical Extract Reproducibility Zembrin

Procurement-Driven Application Scenarios for Mesembrine (CAS 24880-43-1) Based on Validated Evidence


Analytical Reference Standard for HPLC Method Development and Quality Control

Procuring high-purity mesembrine (CAS 24880-43-1) is essential for laboratories developing or implementing validated HPLC methods for the analysis of Sceletium tortuosum raw materials, extracts, and finished products. As a primary marker compound, mesembrine is used to establish linear calibration curves (e.g., 400–60,000 ng/mL, R² > 0.99) and validate assay parameters including accuracy (94.8–103.6%) and precision (inter-day RSD < 2.8%) [1]. Its use as a reference standard ensures the accurate quantification of alkaloid content, enabling quality control (QC) and batch-to-batch consistency assessment, which is critical given the documented >1600-fold variability in non-standardized products [2].

In Vitro Pharmacology: A Selective Tool for SERT Binding and Functional Studies

For researchers investigating serotonin transporter (SERT) pharmacology, purified mesembrine provides a well-characterized, potent, and relatively selective ligand. With a reported SERT Ki of 1.4 nM and minimal off-target PDE4 inhibition (IC50 = 7.8–29 μM) compared to its close analog mesembrenone [3], mesembrine serves as a superior tool for isolating SERT-mediated effects in radioligand binding, uptake, and functional assays. Its use in these studies avoids the confounding polypharmacology introduced by other Sceletium alkaloids or crude extracts.

Research on Standardized Sceletium Formulations (e.g., Zembrin®)

Organizations developing or evaluating standardized Sceletium tortuosum extracts for clinical or nutraceutical applications require mesembrine as a critical analytical marker and quality benchmark. Studies on the standardized extract Zembrin® have shown that its consistent clinical effects on executive function (P < 0.022) and cognitive flexibility (P < 0.032) are underpinned by a highly controlled alkaloid profile [4], with inter-batch mesembrine content varying by only 2.3% RSD [2]. Procuring a pure mesembrine standard is therefore indispensable for the development, validation, and quality assurance of any formulation aiming to achieve similar levels of standardization and reproducible bioactivity.

Synthetic Chemistry: A Reference Standard for Novel Mesembrine Analogs

In medicinal chemistry and synthetic biology, mesembrine serves as a key reference compound for the development and characterization of novel analogs and prodrugs. Recent patents describe synthetic routes to enantioenriched mesembrine and prodrugs designed for in vivo conversion [5]. For this work, a certified reference standard of mesembrine is required for chiral HPLC analysis, NMR structural confirmation, and comparative biological evaluation of new chemical entities, ensuring that synthetic efforts are benchmarked against the authentic natural product.

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